Potassium trifluoro(3-methoxyphenethyl)borate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassium trifluoro(3-methoxyphenethyl)borate: is a specialized organoboron compound known for its stability and versatility in various chemical reactions. This compound is part of the broader class of potassium trifluoroborates, which are valued for their moisture and air stability, making them suitable for a range of synthetic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Potassium trifluoro(3-methoxyphenethyl)borate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general procedure involves the in situ reaction of an organoborane with potassium bifluoride to form the trifluoroborate salt . The reaction conditions typically require a controlled environment to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to produce the compound in bulk quantities. The scalability of the synthesis process is crucial for its application in various industries .
Analyse Chemischer Reaktionen
Types of Reactions: Potassium trifluoro(3-methoxyphenethyl)borate undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: The compound is known for its role in substitution reactions, especially in cross-coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Palladium catalysts are frequently employed in cross-coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reactants and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, potassium trifluoro(3-methoxyphenethyl)borate is widely used in cross-coupling reactions to form carbon-carbon bonds. Its stability and reactivity make it a valuable reagent in organic synthesis .
Biology and Medicine: Its ability to form stable bonds with various organic molecules makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and specialty chemicals. Its role in producing high-performance polymers and other materials is of significant interest .
Wirkmechanismus
The mechanism by which potassium trifluoro(3-methoxyphenethyl)borate exerts its effects involves its ability to participate in various chemical reactions. The compound acts as a nucleophile in substitution reactions, facilitating the formation of new bonds. Its molecular targets and pathways are primarily related to its reactivity with other organic molecules, enabling the synthesis of complex structures .
Vergleich Mit ähnlichen Verbindungen
- Potassium trifluoro(3-fluoro-5-methoxyphenyl)borate
- Potassium 3-methoxyphenyltrifluoroborate
- Potassium 3-fluorophenyltrifluoroborate
Uniqueness: Potassium trifluoro(3-methoxyphenethyl)borate stands out due to its specific functional groups, which impart unique reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of moisture and air stability, making it more suitable for certain synthetic applications .
Eigenschaften
Molekularformel |
C9H11BF3KO |
---|---|
Molekulargewicht |
242.09 g/mol |
IUPAC-Name |
potassium;trifluoro-[2-(3-methoxyphenyl)ethyl]boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-14-9-4-2-3-8(7-9)5-6-10(11,12)13;/h2-4,7H,5-6H2,1H3;/q-1;+1 |
InChI-Schlüssel |
HQARKRSHKMECCT-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](CCC1=CC(=CC=C1)OC)(F)(F)F.[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.